molecular formula C16H17NO5S B288153 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B288153
M. Wt: 335.4 g/mol
InChI Key: ZWSOCKXQUQHTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as EMA401, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic and anti-inflammatory effects in preclinical studies.

Mechanism of Action

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in many physiological processes, including blood pressure regulation, cell growth, and pain signaling. The AT2R is expressed in many tissues throughout the body, including the brain, heart, and kidneys.
By blocking the AT2R, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid inhibits the downstream signaling pathways that are involved in pain and inflammation. Specifically, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activation of the p38 MAPK pathway, which is a key mediator of pain and inflammation.
Biochemical and Physiological Effects
4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been shown to improve renal function in animal models of kidney disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its high selectivity for the AT2R. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is also relatively easy to synthesize and has good stability.
One of the limitations of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid also has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are many potential future directions for the research and development of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. One area of interest is in the development of novel formulations that improve the solubility and bioavailability of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid. Another area of interest is in the development of combination therapies that target multiple pain and inflammation pathways.
In addition, there is growing interest in the role of the AT2R in various disease conditions, including cardiovascular disease, diabetes, and cancer. Further research into the role of the AT2R and the potential therapeutic applications of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid in these disease conditions may lead to new treatment options for patients.

Synthesis Methods

The synthesis of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, which results in the formation of 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid as a white powder.

Scientific Research Applications

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with conventional pain medications. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to have analgesic effects in preclinical studies by blocking the AT2R, which is involved in pain signaling pathways.
In addition to its potential use in pain management, 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has also been studied for its anti-inflammatory effects. Inflammation is a major contributor to many disease conditions, including arthritis, asthma, and inflammatory bowel disease. 4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has been shown to reduce inflammation in preclinical studies by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H17NO5S/c1-3-22-15-9-8-14(10-11(15)2)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)

InChI Key

ZWSOCKXQUQHTFL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.